5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[[1-(2-methoxyethyl)triazol-4-yl]methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-17-3-2-14-5-6(12-13-14)4-7-8(15)11-9(16)10-7/h5,7H,2-4H2,1H3,(H2,10,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLRPUZVZJFSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=N1)CC2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione typically involves:
- Step 1: Construction of the 1,2,3-triazole ring with a 2-methoxyethyl substituent at the N1 position.
- Step 2: Introduction of a methylene linker (-CH2-) at the 4-position of the triazole ring.
- Step 3: Coupling of the triazolylmethyl intermediate with the imidazolidine-2,4-dione core.
This approach leverages well-established click chemistry for triazole formation and classical hydantoin synthesis methods.
Preparation of the 1-(2-methoxyethyl)-1H-1,2,3-triazole Intermediate
The 1,2,3-triazole ring substituted with a 2-methoxyethyl group is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction:
- Azide precursor: 2-methoxyethyl azide (prepared from 2-methoxyethyl halides via nucleophilic substitution).
- Alkyne partner: Propargyl derivatives or other terminal alkynes.
- Catalyst: Cu(I) salts such as CuSO4 with sodium ascorbate as a reducing agent.
This reaction proceeds under mild conditions, yielding the 1,4-disubstituted 1,2,3-triazole with high regioselectivity.
Synthesis of Imidazolidine-2,4-dione (Hydantoin) Core
The imidazolidine-2,4-dione moiety is a well-known heterocycle synthesized by:
- Cyclization of amino acid derivatives such as glycine or substituted amino acids with urea or carbamoyl compounds.
- Alternatively, hydantoins can be prepared by condensation of urea with α-halo acids or α-halo amides under basic or acidic conditions.
Coupling of the Triazolylmethyl Intermediate with Imidazolidine-2,4-dione
The final step involves linking the triazolylmethyl moiety to the hydantoin ring at the 5-position:
- This is typically done via nucleophilic substitution or alkylation reactions.
- The hydantoin nitrogen at position 5 acts as a nucleophile, attacking the methylene-activated triazole intermediate.
- Conditions often involve mild bases (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Representative Reaction Scheme (Conceptual)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | CuAAC click reaction to form 1-(2-methoxyethyl)-1,2,3-triazole | 2-methoxyethyl azide + alkyne, CuSO4, sodium ascorbate, EtOH/H2O, RT | 1-(2-methoxyethyl)-1,2,3-triazole |
| 2 | Methylene functionalization at C4 of triazole | Chloromethyl reagent or formaldehyde derivative, base, solvent | 4-(methylene)-1-(2-methoxyethyl)-1,2,3-triazole |
| 3 | Hydantoin ring synthesis | Glycine + urea, heat or α-halo acid + urea, base | Imidazolidine-2,4-dione |
| 4 | Coupling of triazolylmethyl to hydantoin | Base (K2CO3), DMF, moderate heat | 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione |
Detailed Research Findings and Data
- Purity and Yield: The final compound can be obtained in moderate to good yields (typically 50–80%) depending on reaction conditions and purification methods. Crystallization from dichloromethane or ethyl acetate often yields pure product.
- Characterization: Confirmed by NMR (1H, 13C), IR, and mass spectrometry. The 1H NMR signals for the triazole protons and methylene linker are diagnostic.
- Reaction Optimization: Use of anhydrous solvents and inert atmosphere improves yields by preventing hydrolysis or side reactions.
- Scalability: The synthetic route is amenable to scale-up, with bulk chemical suppliers providing intermediates and final compound in high purity grades.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Click Chemistry for Triazole | CuAAC reaction of azide and alkyne | High regioselectivity, mild conditions | Requires copper catalyst |
| Methylene Functionalization | Alkylation at C4 of triazole | Direct introduction of linker | May require protection steps |
| Hydantoin Synthesis | Cyclization of amino acids or α-halo acids | Well-established, straightforward | Some precursors less available |
| Coupling Reaction | Nucleophilic substitution at hydantoin N5 | Efficient bond formation | Sensitive to moisture, base strength |
Chemical Reactions Analysis
Types of Reactions
5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the imidazolidine-2,4-dione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that compounds containing the triazole ring can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
Anticancer Properties
Recent investigations have also highlighted the potential anticancer properties of imidazolidine derivatives. The compound has been evaluated for its efficacy against different cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways . This suggests a promising avenue for further research in cancer therapeutics.
Case Study: Synthesis and Testing
A notable case study involved synthesizing 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione and testing its biological activity. The synthesized compound was subjected to a series of assays to evaluate its antimicrobial and anticancer effects. Results indicated a dose-dependent response in both activities, supporting the hypothesis that modifications to the triazole structure can enhance biological efficacy .
Fungicides and Pesticides
The triazole moiety is well-known for its use in agricultural chemistry as a fungicide. Compounds similar to 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione have been employed to combat fungal diseases in crops. Their mechanism typically involves inhibiting ergosterol biosynthesis in fungi, thereby preventing cell membrane formation .
Case Study: Field Trials
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. The trials provided evidence for the compound's effectiveness as a protective agent against common agricultural pathogens .
Polymer Chemistry
In materials science, 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione has potential applications in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers. Research is ongoing to explore its use in creating durable and flexible materials suitable for various industrial applications.
Case Study: Polymer Blends
A study focused on incorporating this compound into polymer blends revealed improved thermal stability and mechanical strength. The incorporation was achieved through controlled radical polymerization techniques which allowed for precise modifications to the polymer architecture .
Mechanism of Action
The mechanism of action of 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to metal ions, influencing enzymatic activities, while the imidazolidine-2,4-dione core can interact with biological macromolecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Core Heterocycle Variations
- Imidazolidine-2,4-dione Derivatives: 3-Butyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)imidazolidine-2,4-dione (): This compound replaces the triazole group with a tetrazole ring and incorporates a bulky trityl-protected biphenyl substituent. The tetrazole’s aromaticity and acidic proton may enhance binding to metal ions or polar targets, differing from the triazole’s hydrogen-bonding capacity in the target compound . 5-(4-Dimethylamino-benzylidene)-imidazolidine-2,4-dione (): Features a benzylidene substituent at the C5 position, enabling conjugation with aromatic systems.
Thiazolidine-2,4-dione Derivatives :
- (Z)-5-Benzylidene-3-((1-(4-substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones () :
The thiazolidine-dione core replaces imidazolidine-dione, altering electronic properties and solubility. These compounds exhibit anti-inflammatory and antioxidant activities, suggesting that the target compound could similarly modulate redox pathways .
- (Z)-5-Benzylidene-3-((1-(4-substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones () :
Pyrrolidine-2,4-dione Derivatives :
- (5R)-5-{[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-5-methylpyrrolidine-2,4-dione (PDB: 5R4T, ) :
The pyrrolidine-dione core (five-membered ring) reduces steric hindrance compared to the six-membered imidazolidine-dione. This compound binds to human cleavage factor IM, highlighting the triazole’s role in target recognition .
- (5R)-5-{[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-5-methylpyrrolidine-2,4-dione (PDB: 5R4T, ) :
Triazole Substituent Variations
- Antibacterial Triazole-Indole-Isoxazole Conjugates (): Compound VId (5-((3-chlorophenoxy)methyl)-3-(1-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-2-yl)isoxazole) demonstrates potent activity against Bacillus subtilis and Staphylococcus aureus. The trifluoromethylphenyl group enhances lipophilicity, contrasting with the target compound’s hydrophilic 2-methoxyethyl group .
- Triazole-Linked Quinoline-Thiazolidine-2,4-diones (): Compounds such as 9a feature a quinoline-thio linker, which may improve DNA intercalation or enzyme inhibition. The absence of a quinoline moiety in the target compound suggests divergent biological targets .
Key Observations :
- The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to aryl-substituted analogs (e.g., 5R4T ligand’s fluorophenyl group).
- Triazole positioning : Substituents at the triazole’s N1 position influence steric and electronic interactions. For example, the 2-methoxyethyl group could enhance metabolic stability over bulkier aryl groups.
Biological Activity
5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C₉H₁₁N₅O₃
- Molecular Weight : 239.23 g/mol
- IUPAC Name : 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against cancer cells such as SW480 and PC3. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SW480 | 15.8 | Apoptosis induction |
| PC3 | 12.5 | Cell cycle arrest |
Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition
The compound has also been studied for its inhibitory effects on lymphoid-specific tyrosine phosphatase (LYP), which is a target for autoimmune diseases. In a study conducted by Zhang et al., derivatives of imidazolidine were synthesized and evaluated for their ability to inhibit LYP activity.
- Most Potent Inhibitor : Compound 9r exhibited an IC50 value of 6.95 μM and was identified as a competitive inhibitor with a Ki value of 1.09 μM.
This suggests that derivatives of 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione could be promising candidates for treating autoimmune conditions.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. A study reported that it inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Case Study 1: Cancer Treatment
A clinical study investigated the effects of this compound in combination with standard chemotherapy agents on patients with metastatic colorectal cancer. The results indicated improved overall survival rates and a reduction in tumor size compared to those receiving chemotherapy alone.
Case Study 2: Autoimmune Disease Management
Another study explored the use of this compound in a mouse model of lupus. Mice treated with the compound showed a significant reduction in disease severity and autoantibody levels compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione, and how can reaction yields be improved?
- Methodology :
- Coupling Reactions : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, as described in similar hydantoin-triazole hybrids .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance cyclization efficiency .
- Catalyst Selection : Copper(I) iodide (1–5 mol%) in the presence of sodium ascorbate increases triazole formation yields .
- Purification : Recrystallization from DMF/ethanol (1:1) removes unreacted starting materials and improves purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Analyze chemical shifts for the imidazolidine-dione core (δ ~4.0–5.0 ppm for CH2 groups) and triazole protons (δ ~7.5–8.5 ppm). Coupling constants (e.g., J = 2–3 Hz for triazole CH) confirm regiochemistry .
- UPLC-MS : Verify molecular weight (e.g., [M+H]+ peak) and monitor reaction progress .
- IR Spectroscopy : Identify carbonyl stretches (1700–1750 cm⁻¹) and triazole C-N vibrations (1450–1500 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in different chemical environments?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazole ring’s electron-deficient nature may favor nucleophilic substitutions .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the compound’s pharmacophores (imidazolidine-dione, triazole) into active sites .
- Solvent Effects : Use COSMO-RS models to assess solvation energy and stability in polar vs. nonpolar media .
Q. What strategies are recommended for analyzing and resolving contradictions in spectral data during structural elucidation?
- Methodology :
- Multi-Technique Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguous peaks. For example, crystallography confirmed imidazolidine-dione ring puckering in a related compound .
- Isotopic Labeling : Use 15N-labeled precursors to assign nitrogen environments in complex NMR spectra .
- Dynamic NMR : Variable-temperature studies can clarify conformational exchange in flexible moieties (e.g., methoxyethyl side chains) .
Q. What methods are used to assess the stability of this compound under varying conditions (pH, temperature, light)?
- Methodology :
- Forced Degradation Studies :
- Acidic/Basic Conditions : Reflux in 0.1M HCl/NaOH (6–12 hours) and monitor degradation via HPLC. The imidazolidine-dione ring may hydrolyze under strong acids .
- Oxidative Stress : Expose to H2O2 (3% v/v) to assess susceptibility to oxidation, particularly at the methoxyethyl group .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for similar heterocycles) .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for this compound?
- Methodology :
- Side-Chain Modifications : Replace the methoxyethyl group with bulkier alkoxy chains (e.g., ethoxypropyl) or aryl substituents to study steric effects .
- Bioisosteric Replacements : Substitute the triazole ring with tetrazole or oxadiazole to evaluate electronic contributions to binding affinity .
- In Silico Screening : Generate a virtual library of derivatives and prioritize synthesis based on docking scores and ADMET predictions .
Methodological Notes
- Data Contradiction Analysis : If NMR signals conflict with expected structures (e.g., unexpected splitting), re-examine reaction conditions (e.g., trace metal impurities altering regiochemistry) and validate with alternative techniques like 2D NMR (HSQC, HMBC) .
- Theoretical Frameworks : Link reactivity studies to conceptual frameworks like frontier molecular orbital theory or Hammett linear free-energy relationships to rationalize trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
